4,5-Dichloro-1,2,3,6-tetrahydropyridine
Overview
Description
4,5-Dichloro-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C5H7Cl2N . It is a hydrochloride salt with a molecular weight of 188.48 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound hydrochloride is 1S/C5H7Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h8H,1-3H2;1H . This indicates the presence of two chlorine atoms attached to the tetrahydropyridine ring.Physical and Chemical Properties Analysis
This compound is a powder that is insoluble in water . The compound has a density of 0.913 g/cm3 .Scientific Research Applications
Synthesis and Characterization
4,5-Dichloro-1,2,3,6-tetrahydropyridine has been a subject of research primarily in the field of chemical synthesis and characterization. For instance, the synthesis of 5,6-dihydropyridine, closely related to this compound, has been achieved through methods like flash vacuum thermolysis or dehydrochlorination over solid bases, with its properties characterized using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985).
Chemical Synthesis Approaches
Research has also delved into efficient synthesis methods for related pyridines, demonstrating the conversion of cyclic six-membered imines, such as 2,3,4,5-tetrahydropyridines, into pyridines through α, α-dichlorination and dehydrochlorination processes (Kimpe, Keppens, & Fonck, 1996).
Modular Assembly Reaction
A notable study described a concise method for synthesizing 1,2,3,4-tetrahydropyridines, which involves using 2-alkoxy-3,4-dihydropyran as a precursor. This method has facilitated the preparation of various drug-like polyheterocycles (Sun et al., 2014).
Potential Anti-inflammatory Agents
Research in the 1990s explored the synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines, compounds known to possess activities such as analgesic and anti-inflammatory properties (Rao et al., 1995).
Electrophilic Chemistry
The electrophilic chemistry of 1,2,3,6-tetrahydropyridines was studied in superacids, leading to the synthesis of aryl-substituted piperidines. This highlights the potential for creating diverse compounds through electrophilic intermediates (Klumpp et al., 2001).
Multifunctionalized Synthesis
The synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines has been achieved using l-proline-catalyzed multicomponent reactions, demonstrating the compound's versatility in organic synthesis (Jiang, Li, & Chen, 2010).
Library Synthesis for Diversity
The creation of a library of 5,6-unsubstituted 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles, further emphasizes the chemical diversity achievable with tetrahydropyridine derivatives (Maiti, Sridharan, & Menéndez, 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds like mptp have been known to target dopaminergic neurons .
Mode of Action
It is suggested that similar compounds like mptp travel through the blood-brain barrier to the substantia nigra to selectively target dopaminergic neurons .
Biochemical Pathways
Similar compounds like mptp are known to affect the dopaminergic pathways .
Result of Action
Similar compounds like mptp are known to cause neurotoxic effects .
Properties
IUPAC Name |
4,5-dichloro-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N/c6-4-1-2-8-3-5(4)7/h8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOVBPJXQWRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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